molecular formula C5H8F2O3 B3004034 2,2-Difluoro-3-hydroxy-3-methylbutanoic acid CAS No. 15080-23-6

2,2-Difluoro-3-hydroxy-3-methylbutanoic acid

Cat. No. B3004034
CAS RN: 15080-23-6
M. Wt: 154.113
InChI Key: NVFCMUVYZLXDKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for this compound involves the introduction of fluorine atoms onto a 3-hydroxy-3-methylbutanoic acid backbone. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Scientific Research Applications

Synthesis of 2,2-Difluoro-3-hydroxyacids

This compound plays a crucial role in the synthesis of 2,2-Difluoro-3-hydroxyacids through a Selective Haloform Reaction . This process is considered to be mild and efficient, making it a valuable tool in organic chemistry .

Difluoromethylation Processes

2,2-Difluoro-3-hydroxy-3-methylbutanoic acid is used in difluoromethylation processes based on X–CF 2 H bond formation where X is C(sp), C(sp 2), C(sp 3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Synthesis of Fluoro 3(2H)-Furanones

A TFA-catalyzed dehydrofluorinative cyclization of 2,2-difluoro-3-hydroxy-1,4-diketones has been developed in the presence of amines under mild conditions . The difluorinated substrates used in this process are readily prepared according to reported literature .

Construction of 2,2-difluoro-2,3-dihydrofurans

This compound is used in the construction of 2,2-difluoro-2,3-dihydrofurans from amino acid drugs . This method opens up new avenues for the research and development of amino acid drugs .

Development of Novel 18 F PET Tracers

The compound is used in the development of novel 18 F PET tracers . This is an exciting departure in the field of medical imaging, allowing for the precise site-selective installation of CF 2 H onto large biomolecules such as proteins .

Synthesis of α-Trifluoromethyl-Substituted Ketones

2,2-Difluoro-3-hydroxy-3-methylbutanoic acid is used in the synthesis of α-Trifluoromethyl-Substituted Ketones . This process is achieved upon reaction with ClCF 2 H .

Safety and Hazards

  • Safety Data Sheet : Link

properties

IUPAC Name

2,2-difluoro-3-hydroxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c1-4(2,10)5(6,7)3(8)9/h10H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFCMUVYZLXDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-hydroxy-3-methylbutanoic acid

CAS RN

15080-23-6
Record name 2,2-difluoro-3-hydroxy-3-methylbutanoic acid
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